molecular formula C8H14N2O B12636401 6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one CAS No. 919802-93-0

6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one

Cat. No.: B12636401
CAS No.: 919802-93-0
M. Wt: 154.21 g/mol
InChI Key: JVMOKRANOCWITP-UHFFFAOYSA-N
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Description

6-tert-Butyl-1,5-diazabicyclo[310]hexan-2-one is a bicyclic compound featuring a diazabicyclohexane core with a tert-butyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diaziridine with a tert-butyl-substituted ketone in the presence of a strong base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives with increased oxygen content.

    Reduction: Amine derivatives with reduced nitrogen content.

    Substitution: Compounds with various functional groups replacing the tert-butyl group.

Scientific Research Applications

6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
  • 3,3,6-trimethyl-1,5-diazabicyclo[3.1.0]hexane

Comparison: 6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one is unique due to its specific tert-butyl substitution, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, which may have different substituents or structural variations, leading to different reactivity and applications.

Properties

CAS No.

919802-93-0

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

6-tert-butyl-1,5-diazabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C8H14N2O/c1-8(2,3)7-9-5-4-6(11)10(7)9/h7H,4-5H2,1-3H3

InChI Key

JVMOKRANOCWITP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1N2N1C(=O)CC2

Origin of Product

United States

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